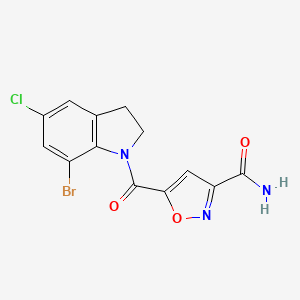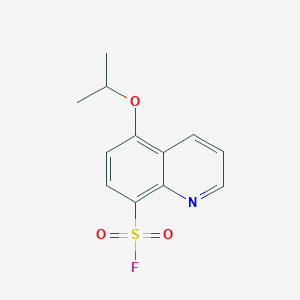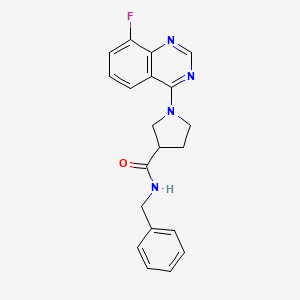![molecular formula C17H16ClN5O B7450695 N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. CPPCP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using different methods.
作用机制
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide acts as an inhibitor of the cAMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger molecule that plays a crucial role in various physiological processes. By inhibiting PDE4, this compound increases the levels of cAMP, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase the release of dopamine in the nucleus accumbens, leading to a reward response. This compound has also been reported to have anxiolytic effects, reducing anxiety-like behavior in animal models. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. However, this compound has some limitations, including its potential toxicity and limited solubility in water. Researchers need to be cautious when handling this compound and use appropriate safety measures.
未来方向
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has significant potential for various applications, and future research can explore its potential in different fields. In neuroscience, this compound can be studied further for its potential in addiction and other reward-related disorders. In cancer research, this compound can be studied for its potential use in combination therapy with other anti-cancer drugs. In inflammation, this compound can be studied further for its potential use in treating various inflammatory diseases. Moreover, new methods of synthesis can be explored to improve the yield and purity of this compound.
合成方法
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized using different methods, including the reaction of 3-chlorophenyl hydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazole-3-carboxamide. Another method involves the reaction of 3-chlorophenylhydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. These methods have been reported to produce this compound with good yields and purity.
科学研究应用
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, this compound has been reported to have a significant effect on the dopamine system, which is involved in reward, motivation, and addiction. This compound has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This compound has also been studied for its potential use in cancer therapy. Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is another area where this compound has been studied. This compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-12-3-1-4-14(9-12)22-8-5-13(11-22)21-17(24)15-10-20-23-7-2-6-19-16(15)23/h1-4,6-7,9-10,13H,5,8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHNRAKASJYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C3N=CC=CN3N=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![2-[(2-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylacetyl)amino]acetic acid](/img/structure/B7450632.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)


![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)

